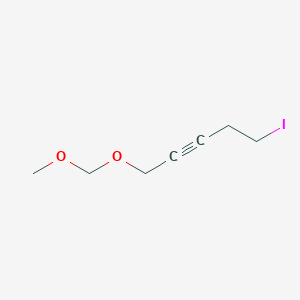
5-Iodo-1-(methoxymethoxy)pent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(methoxymethoxy)pent-2-yne is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(methoxymethoxy)pent-2-yne typically involves the iodination of a suitable alkyne precursor. One common method is the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(methoxymethoxy)pent-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon or hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pent-2-yne derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
5-Iodo-1-(methoxymethoxy)pent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(methoxymethoxy)pent-2-yne involves its interaction with molecular targets through its functional groups. The iodine atom and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxymethoxy group can also affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-pentyne: Similar structure but lacks the methoxymethoxy group.
1-Iodo-4-pentyne: Positional isomer with the iodine atom at a different position.
5-Bromo-1-(methoxymethoxy)pent-2-yne: Similar structure with bromine instead of iodine.
Uniqueness
5-Iodo-1-(methoxymethoxy)pent-2-yne is unique due to the presence of both the iodine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
650140-09-3 |
|---|---|
Molecular Formula |
C7H11IO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
5-iodo-1-(methoxymethoxy)pent-2-yne |
InChI |
InChI=1S/C7H11IO2/c1-9-7-10-6-4-2-3-5-8/h3,5-7H2,1H3 |
InChI Key |
QFMOGSVRPVNAAS-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC#CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


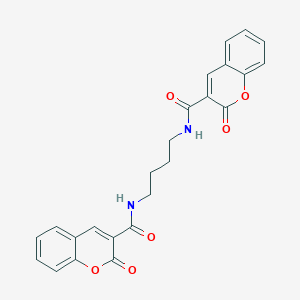
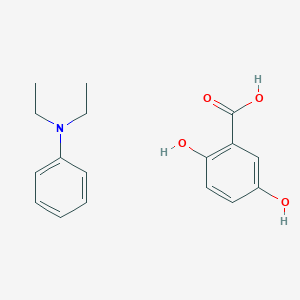
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
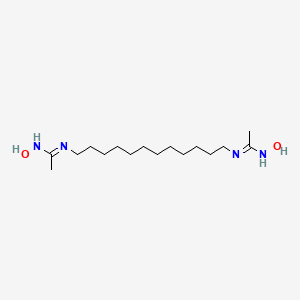
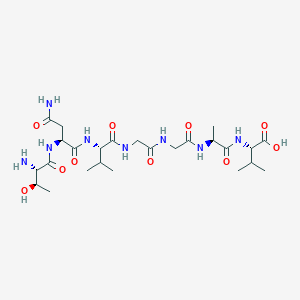
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
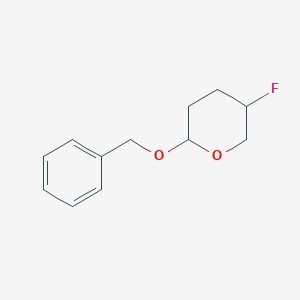
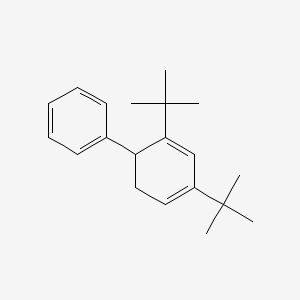
![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
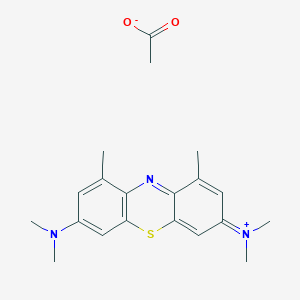
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
